molecular formula C11H12ClNO4 B8550268 5-(1-Chloro-2-methyl-2-nitropropyl)-2H-1,3-benzodioxole CAS No. 63860-91-3

5-(1-Chloro-2-methyl-2-nitropropyl)-2H-1,3-benzodioxole

Cat. No. B8550268
M. Wt: 257.67 g/mol
InChI Key: HPTQKOJVZNJDBJ-UHFFFAOYSA-N
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Patent
US04276304

Procedure details

A mixture of 15 g of 1-(3,4-methylenedioxyphenyl)-2-methyl-2-nitropropanol (crude oil), 12 g of thionyl chloride and 80 ml of anhydrous benzene is refluxed for 3 hours. After the reaction, the reaction mixture is evaporated to remove solvent and thionyl chloride. The residue is purified by silica gel chromatography (Solvent: benzene). 9.0 g of 1-(3,4-methylenedioxyphenyl)-1-chloro-2-methyl-2-nitropropane are thereby obtained as an oil.
Name
1-(3,4-methylenedioxyphenyl)-2-methyl-2-nitropropanol
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:10](O)[C:11]([CH3:16])([N+:13]([O-:15])=[O:14])[CH3:12])=[CH:4][C:3]=2[O:2]1.S(Cl)([Cl:20])=O>C1C=CC=CC=1>[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:10]([Cl:20])[C:11]([CH3:16])([N+:13]([O-:15])=[O:14])[CH3:12])=[CH:4][C:3]=2[O:2]1

Inputs

Step One
Name
1-(3,4-methylenedioxyphenyl)-2-methyl-2-nitropropanol
Quantity
15 g
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)C(C(C)([N+](=O)[O-])C)O
Name
Quantity
12 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent and thionyl chloride
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography (Solvent: benzene)

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C=CC2O1)C(C(C)([N+](=O)[O-])C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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